4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
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Overview
Description
4-[(4-Benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.
Functional Group Modifications: Various functional groups, such as hydroxyl, methyl, and carboxamide groups, are introduced through standard organic reactions like alkylation, acylation, and reduction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: The carboxamide group can be reduced to amines using reducing agents like LiAlH4.
Substitution: The benzyl group on the piperazine ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
4-[(4-Benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
4-[(4-Benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-8-10-23(11-9-20)30-29(34)27-21(2)35-26-13-12-25(33)24(28(26)27)19-32-16-14-31(15-17-32)18-22-6-4-3-5-7-22/h3-13,33H,14-19H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQKOHXSDWFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCN(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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